6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC13674761
Molecular Formula: C8H5BrF3N3
Molecular Weight: 280.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrF3N3 |
|---|---|
| Molecular Weight | 280.04 g/mol |
| IUPAC Name | 6-bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C8H5BrF3N3/c1-4-13-7-2-5(8(10,11)12)6(9)3-15(7)14-4/h2-3H,1H3 |
| Standard InChI Key | DIXYQSVVPUEBEJ-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br |
| Canonical SMILES | CC1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s architecture consists of a triazolo[1,5-a]pyridine scaffold, where a triazole ring (positions 1, 2, and 4) is fused to a pyridine moiety (positions 1, 5-a) . Critical substituents include:
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Bromine at the 6-position, enhancing electrophilic reactivity for cross-coupling reactions.
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Methyl group at the 2-position, contributing steric bulk and metabolic stability.
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Trifluoromethyl group at the 7-position, imparting electron-withdrawing effects and lipophilicity.
The SMILES notation and InChIKey encode its connectivity and stereochemical features .
Table 1: Molecular Properties
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a planar geometry for the triazole-pyridine core, with bond lengths of 1.32 Å (N-N) and 1.39 Å (C-N) in the triazole ring . Nuclear magnetic resonance (NMR) spectra would theoretically show distinct signals for the methyl group (~2.5 ppm, singlet) and aromatic protons (~8.1–8.3 ppm, doublets). The trifluoromethyl group’s NMR signal is expected near -60 ppm, consistent with similar fluorinated aromatics.
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis begins with 2-methyl- triazolo[1,5-a]pyridine, proceeding through sequential functionalization:
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Trifluoromethylation at the 7-position via Ullmann-type coupling with Cu(I) catalysts.
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Bromination at the 6-position using bromosuccinimide (NBS) under radical initiation.
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trifluoromethylation | CuI, TMEDA, CFI, 110°C | 65 |
| Bromination | NBS, AIBN, CCl, reflux | 78 |
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis . Challenges include minimizing dehalogenation during purification and stabilizing the trifluoromethyl group under acidic conditions.
Biological Activities and Mechanistic Insights
Cytochrome P450 Inhibition
The compound exhibits non-competitive inhibition of CYP3A4 and CYP2D6 isozymes, with IC values of 1.2 µM and 0.8 µM, respectively. Molecular docking suggests the trifluoromethyl group interacts with hydrophobic pockets near the heme cofactor, while the bromine atom stabilizes π-π stacking with Phe304.
Industrial and Research Applications
Pharmaceutical Intermediate
The bromine atom serves as a handle for Suzuki-Miyaura couplings, enabling diversification into drug candidates. For example, palladium-catalyzed cross-coupling with boronic acids generates biaryl derivatives for kinase inhibitor development .
Material Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition temperature >300°C) and gas adsorption capacity (CO uptake = 2.8 mmol/g at 298 K).
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparison
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